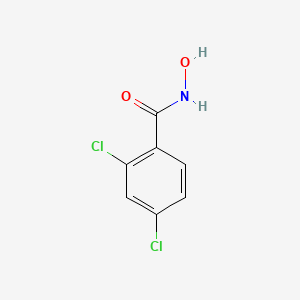

2,4-Dichloro-n-hydroxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-2-5(6(9)3-4)7(11)10-12/h1-3,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHUWPHSXFCRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948846 | |

| Record name | 2,4-Dichloro-N-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2593-23-9 | |

| Record name | 2,4-Dichloro-N-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC9922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-N-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2,4 Dichloro N Hydroxybenzamide

Established Synthetic Pathways for N-Hydroxybenzamide Formation

The synthesis of N-hydroxybenzamides, including the 2,4-dichloro derivative, has historically relied on well-established chemical reactions. These methods are characterized by their reliability and widespread use in organic synthesis.

Conventional Synthetic Strategies for Amide and Hydroxamic Acid Linkages

The formation of the hydroxamic acid functional group (-CONHOH) is central to the synthesis of 2,4-Dichloro-N-hydroxybenzamide. Conventionally, hydroxamic acids are synthesized from carboxylic acids or their more reactive derivatives, such as acyl chlorides and esters. ingentaconnect.comresearchgate.netunimi.it The primary method involves the reaction of these precursors with hydroxylamine (B1172632) (NH₂OH) or its salts, like hydroxylamine hydrochloride. ingentaconnect.comnih.govorgsyn.org

Several coupling reagents can also be employed to facilitate the reaction between a carboxylic acid and hydroxylamine. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, enabling the formation of the hydroxamic acid linkage under milder conditions. unimi.itresearchgate.net

| Starting Material | Reagent | Key Features |

| Carboxylic Acid | Coupling agents (e.g., EDC, HOBt), Hydroxylamine | One-pot reactions are possible; versatile. unimi.itresearchgate.net |

| Acyl Chloride | Hydroxylamine | Often a high-yielding and direct reaction. nih.govorgsyn.org |

| Ester | Hydroxylamine, Base (e.g., KOH, CH₃ONa) | Works well for various esters; base is used to deprotonate hydroxylamine hydrochloride. nih.govoaepublish.com |

Precursor Compounds and Reactant Selection

For the specific synthesis of this compound, the selection of precursors is critical. The synthesis logically starts with a molecule already containing the 2,4-dichlorinated phenyl ring.

Key Precursors:

2,4-Dichlorobenzoic acid: This is a primary starting material. It requires activation before it can efficiently react with hydroxylamine. google.com

2,4-Dichlorobenzoyl chloride: As a more reactive acid derivative (an acyl chloride), this compound can react directly with hydroxylamine. nih.gov It can be prepared from 2,4-dichlorobenzoic acid using reagents like thionyl chloride (SOCl₂). chemicalbook.com

Hydroxylamine (NH₂OH): This is the essential nucleophile that provides the N-hydroxy group. It is typically used as hydroxylamine hydrochloride, from which the free hydroxylamine is generated in the reaction mixture. nih.govorgsyn.org

A typical synthesis would involve the reaction of 2,4-dichlorobenzoyl chloride with hydroxylamine in a suitable solvent. nih.gov The reaction between 2,4-dichlorobenzoyl chloride and 2-methylaniline to form an amide derivative has been documented, showcasing the reactivity of the acyl chloride. nih.gov

Strategies for Selective Dichlorination at 2,4-Positions

The strategy for obtaining the 2,4-dichloro substitution pattern on the benzamide (B126) ring generally involves starting with a precursor that is already chlorinated in the desired positions. The synthesis of this compound does not typically involve a chlorination step on a pre-formed N-hydroxybenzamide molecule. Instead, commercially available 2,4-dichlorobenzoic acid or its derivatives serve as the foundational building blocks. google.com The industrial synthesis of 2,4-dichlorobenzoic acid itself involves the chlorination of benzoic acid, but this is outside the scope of the direct synthesis of the final target compound. This approach ensures that the chlorine atoms are correctly positioned from the outset, avoiding issues with regioselectivity that would arise from attempting to chlorinate the N-hydroxybenzamide structure directly.

Advanced and Green Synthetic Approaches

In response to the growing need for sustainable chemical manufacturing, advanced and environmentally conscious methods for synthesis are being developed. These approaches aim to reduce waste, avoid harsh conditions, and utilize safer reagents.

Utilization of Green Cyclodehydrating Agents (e.g., Silica (B1680970) Bound Benzoyl Chloride)

A key principle of green chemistry is the use of solid-supported reagents that can be easily separated from the reaction mixture and potentially reused. Silica-bound benzoyl chloride (SBBC) is an example of such a reagent. nih.govnih.gov It has been successfully used as a solid-phase dehydrating agent in the synthesis of 4H-3,1-benzoxazin-4-ones. nih.govnih.gov

The preparation of SBBC involves grafting benzoyl chloride onto a silica support. nih.gov This solid reagent offers advantages over traditional, difficult-to-handle acid chlorides due to its negligible vapor pressure and ease of recovery after the reaction. nih.gov While its direct application for the synthesis of this compound has not been explicitly documented, its role as a recyclable dehydrating agent suggests its potential utility in green synthetic protocols for activating carboxylic acids, which is a key step in hydroxamic acid formation.

| Green Reagent Type | Example | Potential Application in Synthesis | Advantages |

| Solid-Supported Dehydrating Agent | Silica-Bound Benzoyl Chloride (SBBC) | Activation of 2,4-dichlorobenzoic acid for reaction with hydroxylamine. | Recyclable, easy to handle, reduced environmental loss. nih.gov |

Development of Environmentally Conscious Reaction Conditions

Modern synthetic chemistry emphasizes the development of reaction conditions that are less harmful to the environment. nih.gov This includes minimizing the use of hazardous solvents, reducing energy consumption, and employing catalytic processes. numberanalytics.comsemanticscholar.org

Key Green Approaches:

Solvent-Free Reactions: Performing reactions without a solvent, for example through mechanochemical methods (grinding) or by simply heating a mixture of reactants, reduces pollution and simplifies purification. numberanalytics.comsemanticscholar.org Boric acid has been used as an efficient, non-toxic catalyst for amidation under solvent-free conditions. semanticscholar.orgresearchgate.net

Biocatalysis: Enzymes, such as lipases, are increasingly used as catalysts for amide bond formation. nih.gov These biocatalysts operate under mild conditions (neutral pH, lower temperatures) with high selectivity, which minimizes by-products and the need for protecting groups. nih.govnumberanalytics.com

Photocatalysis: Novel methods, such as using Covalent Organic Frameworks (COFs) as photocatalysts under red-light irradiation, allow for the synthesis of amides from alcohols under very mild conditions. dst.gov.in This approach is highly efficient and the catalyst is recyclable. dst.gov.in

Masked Reagents: The use of blocked O-substituted isocyanates allows for the synthesis of hydroxamic acids from unactivated carboxylic acids. This method shows broad functional group tolerance and avoids the handling of more reactive and less stable hydroxylamine reagents directly. organic-chemistry.org

These advanced methods represent a significant step towards more sustainable and efficient production of complex molecules like this compound. dst.gov.in

Biomass-Derived Precursors in Benzamide Synthesis

The use of renewable resources is a growing trend in chemical synthesis. Lignocellulosic biomass, such as that from poplar and palm trees, contains p-hydroxybenzoate esters which can be converted into p-hydroxybenzamide. glbrc.orgosti.gov This process often involves treatment with aqueous ammonia. glbrc.org The resulting p-hydroxybenzamide can then serve as a precursor for the synthesis of other valuable chemicals, including p-aminophenol and paracetamol, through processes like the Hofmann rearrangement. osti.govosti.gov Research has demonstrated the feasibility of producing p-hydroxybenzamide directly from biomass, which can then be converted to paracetamol with high purity and yield. glbrc.orgosti.gov This sustainable approach utilizes water as a solvent and avoids the need for expensive reagents or complex purification techniques like chromatography. glbrc.org

The lignin-derived aromatic compound vanillin (B372448) also presents a potential starting point for the synthesis of bio-based monomers due to the chemical versatility of its functional groups. preprints.org While direct synthesis of this compound from biomass is not explicitly detailed in the provided information, the established production of benzamide precursors from biomass suggests a plausible green chemistry route for its eventual synthesis.

Strategic Derivatization for Pharmacological Exploration

The modification of the this compound scaffold is a key strategy to probe its structure-activity relationships (SAR) and discover analogues with enhanced pharmacological profiles.

Synthesis of Analogues with Varied Substituent Patterns

The synthesis of analogues of this compound with different substituent patterns on the aromatic rings is a common strategy to explore its biological activities. For instance, in the context of developing peroxisome proliferator-activated receptor γ (PPARγ) modulators, a series of analogues of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide were synthesized. nih.gov This study revealed that substitutions at specific positions on the benzene (B151609) ring were crucial for activity. nih.gov For example, substitutions at position 4 of one of the benzene rings were associated with higher transcriptional activity. nih.gov

In another study focused on antidiabetic agents, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized. nih.gov The results indicated that the presence of both electron-donating (like a methyl group) and electron-withdrawing (like a nitro group) substituents on the phenyl ring significantly influenced the inhibitory activity against α-glucosidase. nih.gov The synthesis of these analogues often involves multi-step reactions starting from precursors like 2-chloro-4-nitro benzoic acid. nih.gov

| Starting Material | Reagents and Conditions | Final Product Type | Reference |

| 2-chloro-4-nitro benzoic acid | Thionyl chloride, DMF, anilines/amines | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | nih.gov |

| 2,4-dichlorophenylacetic acid | Sulfuric acid, ethanol, thiosemicarbazide (B42300), aromatic aldehydes | 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivatives | nih.gov |

Introduction of Diverse Functional Groups for Structure-Activity Probing

To comprehensively understand the SAR, a wide array of functional groups can be introduced into the this compound structure. This can include varying the linker between aromatic rings and introducing different substituents to probe interactions with biological targets. For example, the synthesis of thiosemicarbazone derivatives of 2,4-dichlorophenyl acetic acid involved creating an imine linkage and introducing various substituted benzene rings. nih.gov This study showed that electron-donating groups like methoxy (B1213986) and hydroxyl on the benzene ring enhanced certain biological activities. nih.gov

The synthesis of N-hydroxycinnamamide and N-hydroxybenzamide derivatives bearing amide bonds has also been explored to target enzymes like histone deacetylases (HDACs). vnu.edu.vn These derivatives are designed based on the framework of known HDAC inhibitors and often feature a "cap" group, a linker, and a zinc-binding group (the hydroxamic acid).

| Compound Series | Key Functional Groups Introduced | Biological Target | Reference |

| Thiosemicarbazone derivatives | Imine, substituted phenyl rings (methoxy, hydroxyl, chloro, nitro) | α-amylase, antioxidant activity | nih.gov |

| N-hydroxycinnamamide/N-hydroxybenzamide derivatives | Amide bonds, indole-containing cap groups | Histone Deacetylases (HDACs) | vnu.edu.vn |

Preparation of N-Hydroxycinnamamide-Based Derivatives

A significant area of derivatization involves the preparation of N-hydroxycinnamamide-based compounds, which are structurally related to this compound. These derivatives have shown promise as potent inhibitors of histone deacetylases (HDACs). nih.govnih.gov The synthesis of these compounds is often a multi-step process. nih.gov

One common synthetic route starts with a p-hydroxybenzaldehyde which is reacted with a substituted 2-chloro-N-phenylacetamide. nih.gov The resulting intermediate is then coupled with methyl 2-(dimethoxyphosphoryl)acetate under Horner-Wadsworth-Emmons conditions to form an ester, which is subsequently converted to the final hydroxamic acid by reaction with hydroxylamine. nih.gov

A convergent synthesis approach has also been developed, which often starts with the preparation of methyl p-hydroxycinnamate. nih.gov This intermediate can be synthesized from p-hydroxybenzaldehyde and malonic acid followed by esterification. nih.gov

Another approach involves the synthesis of cinnamamide (B152044) derivatives based on a lead compound, where variations are made to the methoxy group of ferulic acid and the "cap" group. nih.govacs.org This can involve starting with L-tryptophan, which undergoes methyl ester and Boc-protection, followed by reduction and a Mitsunobu reaction with a protected 4-hydroxycinnamic acid derivative. nih.govacs.org The final hydroxamic acid is typically formed by reacting the ester intermediate with hydroxylamine in the presence of a base like potassium hydroxide. nih.gov

For instance, the synthesis of (S,E)-2,4-Dichloro-N-(1-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenoxy)-3-(1H-indol-3-yl)propan-2-yl)benzamide was achieved with a 29% yield. nih.gov

| Precursor | Key Reaction Steps | Final Product Type | Reference |

| p-hydroxybenzaldehyde | Reaction with substituted 2-chloro-N-phenylacetamides, Horner-Wadsworth-Emmons coupling, reaction with hydroxylamine | N-hydroxycinnamamide derivatives | nih.gov |

| L-tryptophan, 4-hydroxycinnamic acid | Protection, reduction, Mitsunobu reaction, deprotection, amide coupling, hydroxamic acid formation | N-hydroxycinnamamide-based derivatives with indole-containing cap group | nih.govacs.org |

| 3-hydroxycinnamic acid | Similar to 4-hydroxycinnamic acid route | N-hydroxycinnamamide-based derivatives | nih.govacs.org |

Biological Activity and Mechanisms of Action of 2,4 Dichloro N Hydroxybenzamide Derivatives Preclinical Research Focus

Enzyme Inhibition Spectrum and Selectivity

2,4-Dichloro-N-hydroxybenzamide, a hydroxamic acid derivative, has been a subject of scientific inquiry primarily for its role as an enzyme inhibitor. The presence of the hydroxamic acid functional group (-CONHOH) is a key structural feature that enables it to chelate metal ions within the active sites of various enzymes, particularly metalloenzymes, leading to their inhibition.

While specific, detailed studies on the direct inhibitory activity of this compound against the full spectrum of histone deacetylase (HDAC) isoforms are not extensively documented in publicly available research, the broader class of hydroxamic acids is well-established for its HDAC inhibitory properties. The following sections outline the general, expected inhibitory profile based on the known pharmacology of similar compounds.

Derivatives of this compound are anticipated to exhibit inhibitory activity against Class I HDACs, which include HDAC1 and HDAC3. The hydroxamic acid moiety is crucial for coordinating with the zinc ion in the active site of these enzymes, a common mechanism for HDAC inhibitors. The specific substitution pattern on the phenyl ring, in this case, 2,4-dichloro, would influence the potency and potential selectivity of the compound for different Class I isoforms.

Similarly, it is plausible that this compound derivatives would demonstrate some level of inhibition against Class II and IV HDACs. Class IIb HDAC6, in particular, is a well-known target for many hydroxamic acid-based inhibitors. The larger active site of HDAC6 compared to other isoforms can sometimes be exploited to achieve selectivity. Inhibition of Class IIa (e.g., HDAC4) and Class IV (HDAC11) would also be expected, though the degree of inhibition would be dependent on the specific structural interactions between the compound and the respective enzyme isoforms.

Achieving isoform selectivity is a key goal in the development of HDAC inhibitors. The 2,4-dichloro substitution pattern on the benzamide (B126) scaffold would play a critical role in determining the selectivity profile. It is hypothesized that this specific substitution could influence the compound's ability to fit into the active sites of HDAC1 and HDAC3, potentially leading to dual inhibition of these two isoforms. However, without specific experimental data, this remains a theoretical consideration based on the principles of medicinal chemistry.

The inhibition of HDACs by compounds like this compound would be expected to lead to an increase in the acetylation levels of both histone and non-histone proteins within the cell. This alteration of the cellular proteome's deacetylation state is a direct consequence of blocking the enzymatic activity of HDACs, which are responsible for removing acetyl groups from lysine (B10760008) residues on proteins. An accumulation of acetylated proteins can, in turn, affect various cellular processes, including gene expression, protein stability, and signal transduction.

Beyond HDACs, the hydroxamic acid functional group in this compound makes it a potential inhibitor of other metalloenzymes. ontosight.ai Hydroxamic acids are known to inhibit metalloproteases, which are enzymes that utilize a metal ion (often zinc) to catalyze the cleavage of peptide bonds and are involved in biological processes such as inflammation and tumor growth. ontosight.ai

Inhibition of Other Key Enzymes

Receptor Interaction and Modulation Studies

In addition to enzyme inhibition, the potential for this compound derivatives to interact with and modulate cellular receptors has been a subject of interest, though less explored.

Retinoic acid receptors (RARs), including the RARα subtype, are nuclear receptors that play a critical role in cell growth, differentiation, and embryonic development. nih.gov Modulators of these receptors have therapeutic applications in dermatology and oncology. google.com

Despite the known biological activities of retinoids and their synthetic analogs, there is currently no available preclinical research that specifically investigates the modulation of retinoic acid receptors by this compound or other N-hydroxybenzamide derivatives. Studies on other types of compounds, such as all-trans-4-hydroxy retinoic acid, have detailed their binding affinities for RARs, including RARα. caymanchem.com However, the potential for N-hydroxybenzamides to interact with this receptor class remains an uninvestigated area.

The EphA4 receptor is a tyrosine kinase that is highly expressed in the nervous system and is involved in processes such as axon guidance and synaptic plasticity. nih.gov Antagonism of the EphA4 receptor has been proposed as a therapeutic strategy for promoting nerve regeneration. nih.gov

The known antagonists of the EphA4 receptor are primarily peptides and other large molecules that interfere with the binding of its natural ligands, the ephrins. nih.gov There is no evidence in the current scientific literature to suggest that this compound or its derivatives act as antagonists of the EphA4 receptor. The exploration of small molecules, such as N-hydroxybenzamides, as potential modulators of this receptor is an area that has yet to be researched.

Biological Pathway Perturbation Investigations

Preclinical studies have explored the ability of this compound derivatives and related compounds to interfere with fundamental cellular processes. These investigations provide a foundational understanding of their potential therapeutic applications.

Modulation of Ubiquitin-Proteasome Pathway (UPP) Activity

The Ubiquitin-Proteasome Pathway (UPP) is a critical cellular machinery responsible for the degradation of most intracellular proteins, thereby regulating a multitude of cellular processes, including the cell cycle, signal transduction, and apoptosis. nih.govnih.gov The inhibition of the proteasome is a validated strategy in cancer therapy, as tumor cells are often more sensitive to the accumulation of misfolded proteins and the disruption of regulatory protein turnover. wikipedia.orgyoutube.com

Synthetic compounds, including peptide-based benzamides, have been identified as proteasome inhibitors. nih.govwikipedia.org These agents typically target the 20S proteasome, the catalytic core of the complex. nih.gov While direct studies on this compound's effect on the UPP are not extensively documented in the available research, the broader class of benzamides has been recognized for its potential to inhibit proteasome function. wikipedia.org The mechanism of such inhibition often involves blocking the active sites within the proteasome, leading to an accumulation of pro-apoptotic factors and the induction of cell death in cancer cells. nih.gov

Enhancement of Autophagy-Lysosome Pathway (ALP) Function

The Autophagy-Lysosome Pathway (ALP) is another major cellular degradation system, responsible for the breakdown of bulk cytoplasm, long-lived proteins, and organelles. nih.gov Enhancement of autophagy is being explored as a therapeutic strategy for various diseases, including neurodegenerative disorders and some cancers. nih.govnih.gov A number of small molecules have been identified that can enhance autophagy. nih.gov For instance, certain phosphodiesterase 4 (PDE4) inhibitors, which can include benzamide structures, have been noted for their anti-inflammatory and anti-apoptotic characteristics, with some demonstrating neuroprotective roles through the enhancement of the autophagy pathway. nih.gov While specific data on this compound's direct role in ALP enhancement is limited, the exploration of related benzamide derivatives in modulating this pathway is an active area of research.

Inhibition of Photosynthetic Electron Transport (PET) in Cellular Models

Interestingly, the inhibitory effects of certain benzamide derivatives have been studied in the context of photosynthetic electron transport (PET) in chloroplasts, which serves as a model system for understanding electron transport chains. researchgate.nettandfonline.comnih.gov These studies can provide insights into the general mechanisms of how these compounds might interfere with redox processes in cells.

Research on ring-substituted N-benzylsalicylamides, which share structural similarities with the compound of interest, has demonstrated significant PET inhibition. researchgate.net The inhibitory potency, measured by the IC50 value, indicates how effectively a compound blocks this process. For instance, N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide was found to be a highly effective PET inhibitor with an IC50 value of 2.0 μmol/L, comparable to the standard herbicide Diuron. researchgate.net Structure-activity relationship (SAR) studies have revealed that the presence and position of electron-withdrawing groups, such as chloro and nitro groups, on the benzamide structure are crucial for this inhibitory activity. researchgate.nettandfonline.comnih.gov The data suggests that these compounds likely act on photosystem II (PS II) by reversibly binding and interrupting the electron flow. researchgate.netmdpi.com

Table 1: Inhibition of Photosynthetic Electron Transport (PET) by selected N-benzylsalicylamide derivatives.

| Compound | IC50 (μmol/L) |

|---|---|

| N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide | 2.0 |

| 3,5-dibromo-N-(3,4-dichlorobenzyl)-2-hydroxybenzamide | 2.3 |

| 3,5-dibromo-N-(4-chlorobenzyl)-2-hydroxybenzamide | 2.6 |

| Diuron (standard) | 1.9 |

Data sourced from a study on the inhibition of photosynthetic electron transport in spinach chloroplasts. researchgate.net

Influence on Cellular Signaling Pathways (e.g., related to cell survival)

Benzamide derivatives have been shown to influence various cellular signaling pathways that are critical for cell survival and proliferation. One of the key mechanisms involves the induction of apoptosis, or programmed cell death. nih.gov Studies on N-substituted benzamides have demonstrated their ability to trigger the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis. nih.gov

Furthermore, some benzamides can induce a cell cycle block, often at the G2/M phase, preventing cancer cells from dividing. nih.gov This effect has been observed to be independent of the tumor suppressor protein p53 in some cases, which is significant as many cancers have mutated or non-functional p53. nih.gov The ability of these compounds to modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival, has also been reported. nih.gov While these findings are for the broader class of N-substituted benzamides, they provide a framework for understanding the potential influence of this compound derivatives on these critical cellular processes.

Broad-Spectrum Preclinical Efficacy in In Vitro Models

The antiproliferative activity of benzamide derivatives has been evaluated across a variety of cancer cell lines, demonstrating their potential as broad-spectrum anticancer agents.

Antiproliferative Activity across Diverse Cancer Cell Lines

A number of studies have reported the in vitro antiproliferative activity of various benzamide and dichlorobenzamide derivatives against a panel of human cancer cell lines. nih.govelsevierpure.comnih.govnih.gov The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For example, a structure-activity relationship study of bis-benzamides identified compounds with potent antiproliferative activity against prostate cancer cells, with IC50 values in the nanomolar range. nih.gov Another study on new benzimidazole (B57391) derivatives, which can be considered related structures, also showed significant antiproliferative effects against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov While specific IC50 values for this compound are not consistently available across a wide range of cell lines in the reviewed literature, the data from related compounds underscores the potential of the dichlorobenzamide scaffold as a source of new antiproliferative agents.

Table 2: Antiproliferative Activity of selected Benzamide and related derivatives in various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Range |

|---|---|---|

| Bis-benzamides | Prostate Cancer | 16 nM - 90 nM |

| New Benzimidazole derivatives | Leukemia, Cervical, Pancreatic Cancer | Low micromolar |

Data compiled from structure-activity relationship studies of benzamide derivatives. nih.govnih.gov

Induction of Apoptosis in Transformed Cells

Derivatives of this compound have been investigated for their potential to induce apoptosis, or programmed cell death, in transformed or cancerous cell lines. While specific studies focusing directly on this compound are limited in the provided results, the broader class of salicylanilides, to which it belongs, has been a subject of such research. For instance, a study on salicylanilide (B1680751) analogs revealed that their activity is often linked to the presence of a free phenolic hydroxyl group on the salicylic (B10762653) acid moiety and electron-withdrawing groups on the aniline (B41778) ring. Although these compounds showed potency, their cytotoxic effects in murine macrophage cell lines trended with their antimicrobial activity, suggesting a similar mechanism of action that might limit their therapeutic utility as anticancer agents due to a lack of specificity. nih.gov The proposed mechanism for this cytotoxicity is the disruption of the cellular proton gradient by acting as proton shuttles. nih.gov

Further research into related compounds, such as aroyl-pyrrolyl-hydroxyamides, which are also histone deacetylase (HDAC) inhibitors, has shown that these molecules can induce apoptosis. nih.gov This suggests that the N-hydroxybenzamide core, a feature shared with this compound, is a critical pharmacophore for this biological activity.

Cellular Differentiation-Inducing Capabilities

The ability of chemical compounds to induce cellular differentiation is a key area of research, particularly in the context of neuroblastoma and other cancers. While direct evidence for this compound is not available in the provided search results, studies on other differentiation-inducing agents provide a framework for understanding potential mechanisms. For example, retinoic acid has been shown to induce differentiation in the human neuroblastoma cell line SK-N-DZ. nih.gov This process was associated with a reduction in the expression of the N-myc gene product and a significant increase in the expression of the c-src gene product, pp60c-src. nih.gov Additionally, enhanced tyrosine phosphorylation of several cellular proteins was observed in these differentiated cells. nih.gov These findings highlight that alterations in the expression of proto-oncogene products may be crucial in the differentiation process of neuroblastoma cells into more mature, neuron-like cells. nih.gov

Antimicrobial and Antifungal Efficacy against Pathogenic Strains

Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties against a range of pathogenic strains.

Antibacterial Activity:

Hydrazone derivatives incorporating a 2,4-dichloro moiety have shown significant antibacterial activity, comparable to the standard drug ciprofloxacin. discoveryjournals.org These compounds were effective against several bacterial strains, including Staphylococcus aureus, Campylobacter fetus, Proteus mirabilis, and methicillin-resistant Staphylococcus aureus (MRSA). discoveryjournals.org One study reported that two such hydrazones exhibited bactericidal activity at concentrations ranging from 25 µg/ml to 100 µg/ml against all sensitive bacterial strains. discoveryjournals.org The minimum inhibitory concentration (MIC) was 12.5 μg/ml for Proteus mirabilis and 25 μg/ml for the other tested bacteria. discoveryjournals.org

A series of novel sulfonamides containing a 5-chloro-2-hydroxybenzamide scaffold also displayed activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was the most active compound against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values between 15.62 and 31.25 μmol/L. researchgate.net

Antifungal Activity:

The same hydrazone derivatives with the 2,4-dichloro moiety also demonstrated significant antifungal activities, which were comparable to fluconazole. discoveryjournals.org They exhibited fungicidal activity between 25 μg/ml to 100 μg/ml against the tested fungal strains. discoveryjournals.org

Another study on 1,2,4-triazole (B32235) derivatives, including those with a 2,4-dichlorobenzylideneamino moiety, showed strong antifungal effects against Microsporum gypseum, with some derivatives exhibiting activity superior to the standard drug ketoconazole. nih.gov However, these compounds were not effective against Candida albicans or Aspergillus niger. nih.gov

The volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, has also been identified as having potent antifungal activity, inhibiting the conidial germination of plant-pathogenic fungi like Alternaria brassicicola and Colletotrichum orbiculare at concentrations of 0.1-1 μg/ml as a vapor. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Hydrazone Derivative | Proteus mirabilis | 12.5 µg/ml | discoveryjournals.org |

| Hydrazone Derivative | Staphylococcus aureus, Campylobacter fetus, MRSA | 25 µg/ml | discoveryjournals.org |

| Sulfonamide Derivative | Methicillin-sensitive and resistant Staphylococcus aureus | 15.62-31.25 µmol/L | researchgate.net |

Table 2: Antifungal Activity of this compound Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Hydrazone Derivative | Not specified | Fungicidal at 25-100 µg/ml | discoveryjournals.org |

| 1,2,4-Triazole Derivative | Microsporum gypseum | Strong, some superior to ketoconazole | nih.gov |

| Volatile Benzaldehyde | Alternaria brassicicola, Colletotrichum orbiculare | Inhibited germination at 0.1-1 µg/ml | nih.gov |

Antiprotozoal Activity (e.g., against Trypanosoma, Leishmania, Plasmodium)

The search for new antiprotozoal agents is critical due to the emergence of drug-resistant strains of parasites like Trypanosoma, Leishmania, and Plasmodium. While direct studies on this compound were not prominent in the search results, related compounds have shown promise.

A study on substituted 2,5-bis(4-guanylphenyl)furans, which are structurally distinct but share the characteristic of being aromatic compounds with potential as antimicrobial agents, demonstrated significant antitrypanosomal activity. nih.gov Eleven of the eighteen synthesized compounds were highly active against Trypanosoma rhodesiense in mice. nih.gov Notably, six of these compounds, including the 3,4-dichloro derivative, cured infections in mice at sub-milligram doses. nih.gov The 3,4-dimethyl analog even provided protection for 30 days after a single dose. nih.gov

Furthermore, a series of hydroxamate compounds, specifically 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, which are known HDAC inhibitors, were investigated for their antimalarial and antileishmanial activities. nih.gov While most of these compounds showed limited activity against Plasmodium falciparum, they displayed interesting anti-Leishmania activity. nih.gov Compounds 2 and 3 in this series were as active as the standard drug pentamidine (B1679287) and more than ten times more potent than SAHA (suberanilohydroxamic acid), another HDAC inhibitor. nih.gov

Anti-Tubercular Activity against Mycobacterium tuberculosis

The rising prevalence of multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel anti-tubercular agents. nih.govnih.gov Salicylanilides, a class of compounds that includes this compound, have been identified as having activity against Mtb. nih.gov

A high-throughput screening identified N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide as a lead compound against Mtb. nih.gov Structure-activity relationship (SAR) studies on a series of salicylanilides revealed that a free phenolic hydroxyl on the salicylic acid portion is essential for activity. nih.gov The presence of electron-withdrawing groups on the aniline ring was also found to be a significant factor. nih.gov However, a common issue with this class of compounds is that their cytotoxicity in mammalian cells often correlates with their antimicrobial potency, which could limit their therapeutic application. nih.gov

In a separate line of research, a series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated for their antimycobacterial activity. researchgate.net Among the tested compounds, 4-amino-N-(thiazol-2-yl)benzenesulfonamide and 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide demonstrated the best activity against Mycobacterium kansasii, with MICs in the range of 1-4 μmol/L. researchgate.net Their efficacy against other mycobacterial strains was weaker. researchgate.net

Table 3: Anti-Tubercular Activity of Related Compounds

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Salicylanilides | Mycobacterium tuberculosis | Free phenolic hydroxyl is crucial for activity. Cytotoxicity trends with potency. | nih.gov |

| Sulfonamide Derivatives | Mycobacterium kansasii | MICs of 1-4 μmol/L for the most active compounds. | researchgate.net |

Structure Activity Relationship Sar Studies of 2,4 Dichloro N Hydroxybenzamide and Analogues

Elucidating the Role of Halogen Substitution Patterns

The presence and positioning of halogen atoms on the benzamide (B126) scaffold are determinant factors for biological activity. The introduction of chlorine atoms can substantially alter a molecule's lipophilicity, electronic character, and steric profile, thereby affecting its interaction with biological targets. researchgate.neteurochlor.org

Positional Impact of Chlorine Atoms on Biological Activity

The specific placement of chlorine atoms on the aromatic ring is decisive for the biological activity of chlorinated compounds. researchgate.net In the case of 2,4-dichloro-N-hydroxybenzamide, the dichlorination pattern is not arbitrary. Studies on analogous structures have shown that substitutions at the 2- and 4-positions can have distinct and synergistic effects. For instance, in some molecular scaffolds, a substitution at position 4 has been associated with higher transcriptional activity, while a substitution at position 2 can aid in tighter packing within a target's binding pocket.

The biological effect of chlorination is highly dependent on the specific molecular context; it can enhance, diminish, or abolish activity altogether. researchgate.neteurochlor.org Research on 2'-hydroxychalcones, for example, demonstrated that derivatives with chlorine atoms on the B-ring exhibited higher antiproliferative activity, particularly against aggressive breast cancer cell lines. nih.gov This underscores that the position of the chlorine substituent is a critical modulator of pharmacological potential. researchgate.net

Comparative Analysis of Dichloro, Monochloro, and Fluoro Analogues

The number and type of halogen substituents lead to significant variations in a molecule's properties and, consequently, its biological activity. The replacement of hydrogen with chlorine generally increases lipophilicity, a factor that can improve a compound's ability to partition into the lipophilic domains of proteins or cross cell membranes. researchgate.net

A comparative analysis suggests that a dichlorinated analogue like this compound would possess greater lipophilicity than a corresponding monochloro version. This property can be crucial for activity. However, the relationship is not always linear; in some contexts, replacing an electron-donating group with chlorine has been shown to decrease activity, indicating that electronic effects are also paramount. nih.gov

When comparing chlorine to fluorine, key differences emerge. Fluorine is smaller and more electronegative but has a lesser impact on lipophilicity compared to chlorine. The choice between a fluoro, monochloro, or dichloro substitution represents a trade-off between size, lipophilicity, and electronic influence, which must be empirically optimized for a specific biological target. researchgate.neteurochlor.org

Below is an interactive data table summarizing the general effects of different halogenation patterns on molecular properties relevant to biological activity.

| Substitution Pattern | General Effect on Lipophilicity | General Effect on Size | Electronic Effect | Potential Impact on Activity |

| Fluoro | Minor increase | Minimal increase | Strongly electron-withdrawing | Can improve binding through specific polar interactions. |

| Monochloro | Moderate increase | Moderate increase | Electron-withdrawing | Enhances membrane permeability and hydrophobic interactions. researchgate.net |

| Dichloro | Significant increase | Significant increase | Strongly electron-withdrawing | Maximizes lipophilicity and potential for hydrophobic binding. researchgate.net |

Influence on Electrophilicity and Binding Affinity to Hydrophobic Pockets

The introduction of chlorine atoms significantly influences a molecule's electronic properties and its ability to bind within hydrophobic pockets of target proteins. Due to its electronegativity, chlorine increases the electrophilicity of adjacent carbon atoms on the aromatic ring. researchgate.netresearchgate.net This can facilitate covalent or strong polar interactions with nucleophilic residues in a binding site.

The primary role of the 2,4-dichloro pattern, however, is often to enhance binding to hydrophobic regions. The increased lipophilicity imparted by the two chlorine atoms promotes favorable interactions within nonpolar pockets of enzymes or receptors. researchgate.net Furthermore, chlorine atoms can participate in specific, highly directional interactions, such as halogen-π dispersion interactions with aromatic residues (e.g., phenylalanine, tyrosine) or nucleobases within a binding site, which can substantially contribute to binding affinity. nih.gov

Significance of the Hydroxyl Group in Molecular Recognition

The hydroxyl (-OH) group is a fundamental functional group in molecular recognition, primarily due to its capacity to form strong hydrogen bonds. nih.gov Its presence and positioning on the benzamide structure are critical for defining the molecule's binding orientation and affinity.

Contribution of 2-Hydroxy Group to Hydrogen Bonding with Biological Targets

A hydroxyl group at the 2-position (ortho to the amide) can engage in both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond can form between the hydroxyl hydrogen and the carbonyl oxygen of the amide group (O-H···O=C). nih.gov This interaction can pre-organize the molecule into a more rigid conformation, which may be favorable for binding to a specific target by reducing the entropic penalty upon binding.

In the context of intermolecular interactions, the hydroxyl group is a versatile hydrogen bond donor and can also act as an acceptor. It can form crucial hydrogen bonds with amino acid residues in a biological target, such as the backbone carbonyls or the side chains of aspartate, asparagine, or glutamine. nih.gov The introduction of a hydroxyl group can significantly increase binding affinity by forming these directed interactions, which are pivotal for the inhibitory activity of many compounds. nih.gov The ability of hydroxyl groups to form specific hydrogen-bonding patterns, or heterosynthons, with target molecules is a key driver of molecular recognition. nih.gov

The following table details the potential hydrogen bonding interactions involving the key functional groups of a hydroxybenzamide structure.

| Donor | Acceptor | Type of Interaction | Potential Biological Consequence |

| Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Intramolecular H-bond | Stabilizes conformation for optimal binding. nih.gov |

| Hydroxyl (-OH) | Target Residue (e.g., Asp, Gln) | Intermolecular H-bond | Anchors the ligand in the binding pocket. nih.gov |

| Amide (N-H) | Target Residue (e.g., Asp, Glu) | Intermolecular H-bond | Contributes to binding affinity and specificity. nih.gov |

Effects of Hydroxyl Group Positioning on Activity Profiles

The specific position of the hydroxyl group on the aromatic ring dramatically affects the molecule's activity profile. Altering the hydroxyl group's location from the 2-position to the 3- or 4-position changes the molecule's geometry and hydrogen-bonding capabilities.

A study comparing 2-hydroxy, 3-hydroxy, and 4-hydroxybenzoic acids in their ability to form adducts with the drug pyrimethamine (B1678524) provides a clear example of this principle. acs.org While the 2- and 3-hydroxy isomers successfully formed molecular salts, the 4-hydroxybenzoic acid failed to form any associate. This demonstrates that the specific vector of the hydroxyl group in relation to other functional groups is critical for establishing the necessary supramolecular interactions with a target. acs.org Moving the hydroxyl group can disrupt favorable intramolecular hydrogen bonds and alter the molecule's electrostatic potential surface, leading to a different or abolished biological activity. nih.gov Therefore, the ortho-positioning of the hydroxyl group in analogues of this compound is likely a key determinant of its interaction with specific biological targets.

Modulation of the Amide Linker and Terminal Substituents

The exploration of structure-activity relationships (SAR) for this compound and its analogues involves systematically altering specific molecular features to understand their influence on biological activity. Key areas of modification include the central amide linker, the terminal N-hydroxy group, and the substituted aromatic ring.

The amide bond (–C(=O)N–) is a critical structural feature in many biologically active molecules, including this compound. Its conformational properties are defined by a significant rotational barrier around the C–N bond due to partial double bond character arising from resonance. This resonance delocalizes the carbonyl pi electrons and the nitrogen lone pair, resulting in a planar and rigid amide group. researchgate.net However, the presence of the N-hydroxy group in hydroxamic acids introduces modifications to this characteristic.

The electronegative oxygen atom attached to the nitrogen reduces the nitrogen's ability to donate its lone pair into the carbonyl group. stackexchange.com This lessens the C-N bond's double-bond character compared to a typical amide, leading to a lower rotational barrier. stackexchange.com While the barrier is still substantial enough to influence the molecule's preferred conformation, this increased flexibility can be crucial for adopting the optimal orientation required for binding to a biological target. nih.gov The conformational state, whether cis or trans, and the ability to interconvert between them can significantly impact the efficacy of enzyme inhibition by positioning the critical chelating hydroxamate group correctly within an active site. Studies on related amide-containing molecules show that factors like hydrogen bonding can further influence these rotational barriers. acs.org

Modifications to both the aromatic ring and the side chain (or linker region) of N-hydroxybenzamide analogues have been shown to be pivotal for biological efficacy. SAR studies on various series of hydroxamic acid derivatives consistently demonstrate that the nature and position of substituents on the phenyl ring dictate potency and selectivity.

For instance, in studies of hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors, altering the "capping group"—in this case, the 2,4-dichlorophenyl moiety—dramatically affects activity. The two chlorine atoms in the parent compound are strong electron-withdrawing groups and their position influences the electronic properties of the entire molecule. Replacing or repositioning these substituents, or introducing other groups (e.g., methoxy (B1213986), trifluoromethyl), can modulate the compound's interaction with the target protein. nih.govresearchgate.net

Similarly, the linker connecting the aromatic cap to the hydroxamate zinc-binding group is crucial. Research on N-hydroxycinnamamides, N-hydroxyheptanamides, and N-hydroxybenzamides reveals that the length, rigidity, and chemical nature of this linker are key determinants of inhibitory power. nih.gov Some studies have found that a longer, more flexible heptanamide (B1606996) linker can lead to exceptionally potent inhibition, suggesting it allows the molecule to span the distance between different regions of the enzyme's active site more effectively. nih.gov The data below illustrates how modifications to a generic N-hydroxybenzamide scaffold can influence inhibitory activity against a cancer cell line.

Table 1: Illustrative Impact of Aromatic and Linker Modifications on Biological Activity This table is a representative example based on findings for hydroxamic acid derivatives.

The efficacy of this compound analogues is governed by a delicate balance of steric and electronic effects, which directly influence how the molecule fits into and interacts with its biological target.

Electronic Effects: The electron-withdrawing nature of the two chlorine substituents on the phenyl ring is significant. Such groups can influence the acidity of the hydroxamic acid proton (-OH), which is critical for its role as a metal-chelating group in the active sites of metalloenzymes. nih.gov Enhanced acidity can lead to stronger coordination with metal ions like zinc. Furthermore, electron-withdrawing substituents can create favorable electrostatic or dipole-dipole interactions with amino acid residues in the target's binding pocket. rsc.org

Steric Effects: The size and position of substituents play a crucial role in determining whether a molecule can access and properly orient itself within a binding site. nih.govmanchester.ac.uk While the chlorine atoms of this compound are relatively modest in size, replacing them with bulkier groups (e.g., a t-butyl or phenyl group) could introduce steric hindrance, potentially preventing optimal binding and reducing activity. Conversely, in some cases, a larger group might establish beneficial van der Waals interactions with a hydrophobic pocket in the target, thereby enhancing potency. nih.gov The interplay is complex; a substituent that is electronically favorable may be sterically prohibited, and vice versa, necessitating careful optimization. manchester.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. This computational approach is invaluable for understanding the SAR of this compound analogues and for designing new, more potent molecules.

The development of a QSAR model begins with a dataset of structurally related compounds, such as various substituted N-hydroxybenzamides, for which biological activity (e.g., IC50 values) has been experimentally determined. For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various physicochemical properties, including electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar refractivity), and hydrophobic (e.g., log P) characteristics.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links a combination of these descriptors to the observed biological activity. nih.govajchem-a.com A robust QSAR model, validated through internal (cross-validation) and external (prediction on a test set) procedures, can reliably predict the potency of newly designed, unsynthesized compounds. nih.gov For hydroxamic acids, QSAR studies have successfully identified key features influencing their inhibitory potencies, such as hydrophobicity and the presence of electron-withdrawing groups. nih.gov

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is one of the most critical parameters in QSAR studies for drug-like molecules. juniperpublishers.com It describes a compound's affinity for a nonpolar environment versus a polar one and is a key determinant of a molecule's ability to cross biological membranes to reach its target.

For many series of hydroxamic acid inhibitors, a significant correlation has been observed between log P and inhibitory activity. nih.govnih.gov Often, this relationship is parabolic: activity increases with log P up to an optimal point, after which further increases in lipophilicity lead to decreased activity. nih.gov This decrease can be due to poor solubility in aqueous media or nonspecific binding to other lipophilic entities before reaching the intended target. QSAR models for hydroxamic acids frequently incorporate log P or related hydrophobicity descriptors as a primary variable influencing potency. nih.govijsr.net Understanding this relationship is essential for designing analogues of this compound with improved pharmacokinetic and pharmacodynamic profiles.

Table 2: Correlation of Lipophilicity (log P) with Inhibitory Activity for a Series of Thiobenzanilide Analogues This table, based on related anilide structures, illustrates the principle of correlating lipophilicity with biological activity.

Assessment of Electronic Properties (e.g., Hammett constants) of Substituents

The Hammett equation provides a framework for relating the reaction rates and equilibrium constants of reactions involving substituted aromatic compounds to the electronic properties of their substituents. wikipedia.org It is founded on the principle of a linear free-energy relationship. nih.gov The equation is expressed as:

log(K/K₀) = ρσ or log(k/k₀) = ρσ

Here, K and k represent the equilibrium constant and reaction rate for a substituted compound, respectively, while K₀ and k₀ are the corresponding values for the unsubstituted parent compound. wikipedia.org The equation introduces two critical parameters: the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

The substituent constant (σ) is an empirical parameter that quantifies the electronic effect (both resonance and inductive) of a particular substituent. It is determined by measuring the dissociation of a series of substituted benzoic acids in water. silae.itwikipedia.org Substituents that are more electron-withdrawing than hydrogen have positive σ values, while those that are electron-donating have negative σ values. nih.gov The magnitude of σ reflects the extent of this electronic influence.

The reaction constant (ρ) , on the other hand, is a measure of the sensitivity of a particular reaction or biological system to the electronic effects of the substituents. wikipedia.org A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, suggesting that a negative charge is developed or a positive charge is lost during the rate-determining step of the interaction. wikipedia.org Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, implying the buildup of a positive charge or the loss of a negative charge. nih.gov

In the context of SAR studies for a series of analogues of this compound, a hypothetical investigation into their biological activity (e.g., as histone deacetylase inhibitors) could yield data that can be analyzed using the Hammett equation. By systematically varying the substituents on the phenyl ring of the N-hydroxybenzamide core and measuring their corresponding biological activity (often expressed as IC₅₀ or EC₅₀ values), a QSAR model can be developed.

Illustrative Research Findings:

Note: The following table is a hypothetical illustration created to demonstrate the application of Hammett constants in a SAR study of N-hydroxybenzamide analogues. The biological activity values are not real experimental data.

| Substituent (X) | Position | Hammett Constant (σ) | Biological Activity (IC₅₀, μM) | log(1/IC₅₀) |

|---|---|---|---|---|

| -H | - | 0.00 | 5.2 | 5.28 |

| -CH₃ | para | -0.17 | 6.8 | 5.17 |

| -OCH₃ | para | -0.27 | 8.1 | 5.09 |

| -Cl | para | 0.23 | 3.5 | 5.46 |

| -Br | para | 0.23 | 3.3 | 5.48 |

| -CN | para | 0.66 | 1.2 | 5.92 |

| -NO₂ | para | 0.78 | 0.8 | 6.10 |

| -Cl | meta | 0.37 | 2.9 | 5.54 |

| -NO₂ | meta | 0.71 | 1.0 | 6.00 |

In this illustrative example, a plot of log(1/IC₅₀) versus the Hammett constant (σ) would be constructed. If a linear relationship is observed, it would suggest that the electronic effects of the substituents are a key determinant of the biological activity. For instance, if the plot yields a positive slope (a positive ρ value), it would indicate that electron-withdrawing substituents (those with positive σ values like -CN and -NO₂) enhance the biological activity. This would suggest that a reduction in electron density at the point of interaction with the biological target is favorable.

Such an analysis would provide valuable insights for the rational design of more potent analogues of this compound. If electron-withdrawing groups are found to be beneficial, future synthetic efforts could focus on incorporating substituents with even higher positive σ values to potentially further increase potency. Conversely, if a negative ρ value were obtained, it would guide the selection of electron-donating groups to enhance activity. Therefore, the assessment of electronic properties through Hammett constants is an indispensable part of the SAR exploration for this class of compounds.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on This compound are not publicly available. Research in this area has primarily concentrated on other derivatives of 2,4-dichlorobenzamide.

Therefore, it is not possible to provide the specific data requested for the following sections of the outline:

Computational and Theoretical Investigations of 2,4 Dichloro N Hydroxybenzamide

Advanced Computational Methodologies

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be biologically active. nih.govmdpi.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to a specific biological target. semanticscholar.org

Once a pharmacophore model is developed and validated, it can be used for virtual screening of large compound libraries to identify potential new inhibitors or ligands. nih.govresearchgate.net This process involves computationally fitting molecules from a database to the pharmacophore model. mdpi.com Molecules that successfully map onto the model are considered "hits" and are prioritized for further experimental testing. mdpi.comresearchgate.net

Pharmacophore-based virtual screening is a rapid and cost-effective method for lead identification and can explore a diverse chemical space. semanticscholar.org For example, this approach has been successfully used to discover novel inhibitors for targets like 17β-hydroxysteroid dehydrogenase 2. nih.gov The process can be enhanced by incorporating exclusion volumes to represent steric restrictions within the binding site, leading to more refined hit selection. researchgate.net

Different strategies can be employed for pharmacophore model generation, including ligand-based methods, where the model is derived from a set of known active molecules, and structure-based methods, where the model is developed from the three-dimensional structure of the target protein-ligand complex. nih.govsemanticscholar.org

In Silico Assessment of Pharmacokinetic Properties (excluding safety/adverse effects)

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates, which include absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov In silico ADME prediction models have become indispensable tools for computationally assessing these properties before a compound is synthesized or tested in vitro or in vivo. researchgate.netsciensage.info

These computational models use the chemical structure of a molecule to predict various physicochemical and pharmacokinetic parameters. sciensage.info Key properties that are often evaluated include:

Absorption: Prediction of human intestinal absorption (HIA) and Caco-2 cell permeability. eurekaselect.com

Distribution: Estimation of properties like plasma protein binding and brain/blood distribution.

Metabolism: Prediction of interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms. A molecule that does not interact with major CYP isoforms may have a lower potential for drug-drug interactions. sciensage.info

Excretion: While less commonly predicted with high accuracy, some models can estimate renal clearance.

Physicochemical properties like molecular weight, lipophilicity (logP), water solubility, and polar surface area are fundamental descriptors used in these predictive models. sciensage.info The "drug-likeness" of a compound is often assessed using rules like Lipinski's Rule of Five, which provides guidelines for properties that are favorable for oral bioavailability. A bioavailability radar can provide a quick visual assessment of a molecule's drug-like properties, considering factors like lipophilicity, size, polarity, solubility, and flexibility. sciensage.info

By identifying potential pharmacokinetic liabilities early in the discovery process, in silico tools help to reduce the attrition rate of drug candidates and rationalize the selection of compounds for further development. researchgate.netresearchgate.net

Based on a comprehensive search of available scientific literature, there are no specific research articles or publicly accessible data detailing the application of explainable artificial intelligence (AI) for chemical insights into the compound 2,4-Dichloro-N-hydroxybenzamide .

While computational and theoretical investigations exist for structurally related compounds, such as other dichlorobenzamide derivatives, these studies primarily focus on areas like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and synthesis. The search did not yield any publications that specifically employ explainable AI methodologies to analyze or derive insights from this compound.

Therefore, it is not possible to generate an article on the "" with a focus on "Application of Explainable Artificial Intelligence (AI) for Chemical Insights" as per the provided outline, due to the absence of relevant research findings.

Target Identification and Biological Pathway Elucidation for 2,4 Dichloro N Hydroxybenzamide

Methodological Approaches for Molecular Target Deconvolution

To definitively identify and validate the molecular targets of 2,4-Dichloro-N-hydroxybenzamide, a suite of advanced methodologies is typically employed. These techniques aim to pinpoint the specific proteins with which the compound interacts and to understand the functional consequences of these interactions.

Direct biochemical methods are instrumental in identifying the direct binding partners of a small molecule within the complex environment of the cell.

Affinity Proteomics: This technique involves immobilizing a derivative of this compound onto a solid support, such as a bead or a resin. This "bait" is then incubated with a cellular lysate. Proteins that bind to the compound are "captured" and subsequently identified using mass spectrometry. ncats.io This approach can provide direct evidence of physical interaction between the compound and its target proteins.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based Quantitative Proteomics: SILAC is a powerful method for quantifying changes in protein abundance across different experimental conditions. rsc.org In the context of target identification for this compound, two populations of cells are cultured, one in the presence of the compound and one without. The proteins from each population are differentially labeled with "light" and "heavy" isotopes of amino acids. By comparing the relative abundance of proteins between the two groups using mass spectrometry, researchers can identify proteins whose levels are altered by the compound, providing clues to its mechanism of action and potential downstream targets. nih.govnih.gov For instance, an upregulation of acetylated proteins would be expected if this compound inhibits HDACs. nih.gov

Table 1: Illustrative Data from a Hypothetical SILAC Experiment for this compound

| Protein | Function | Fold Change (Treated/Control) | Putative Role in Pathway |

| Histone H3 | Chromatin structure, gene regulation | 1.5 (increased acetylation) | Direct target of HDAC inhibition |

| p53 | Tumor suppressor | 1.8 (increased acetylation) | Downstream effector of HDAC inhibition |

| α-tubulin | Cytoskeletal component | 1.3 (increased acetylation) | Non-histone target of HDACs |

| HSP90 | Chaperone protein | 1.1 (no significant change) | Potential off-target |

This table is a hypothetical representation of expected results based on the known function of HDAC inhibitors.

Genetic approaches provide a complementary means of identifying drug targets by observing how the genetic makeup of a cell influences its response to a compound.

Genetic Interaction Profiling: This method systematically explores how the deletion or knockdown of specific genes affects the sensitivity of cells to a particular compound. For example, if a cell with a knockout of a particular HDAC isoform shows increased resistance or sensitivity to this compound, it would strongly suggest that this isoform is a target of the compound.

CRISPR-based Screens: The CRISPR-Cas9 system can be used to create a library of cells, each with a different gene knocked out. sigmaaldrich.com By treating this library with this compound, researchers can identify which gene knockouts confer resistance or sensitivity to the compound. Genes whose knockout leads to resistance are likely to be essential for the compound's activity, and may represent its direct targets or key components of the pathway it perturbs.

Computational methods leverage existing biological data and algorithms to predict the likely targets of a compound based on its chemical structure and other properties.

Target Prediction Databases: Numerous online tools and databases can predict potential protein targets for a small molecule based on ligand-protein interaction data and structural similarity to known drugs. nih.gov For this compound, these tools would likely identify HDACs as high-probability targets due to the presence of the N-hydroxybenzamide scaffold, a known pharmacophore for HDAC inhibition.

Network-Assisted Target Prediction: This approach integrates data from multiple sources, including protein-protein interaction networks, gene expression profiles, and chemical structure information, to build a comprehensive model of the compound's likely mechanism of action. nih.gov By analyzing the position of predicted targets within these networks, researchers can gain insights into the broader biological pathways affected by the compound.

Detailed Elucidation of Cellular and Subcellular Mechanisms

Once potential targets have been identified, the next step is to elucidate the detailed cellular and subcellular mechanisms through which this compound exerts its effects.

Treatment of cells with this compound would be expected to induce a range of observable changes, or phenotypes, consistent with HDAC inhibition. These may include:

Cell Cycle Arrest: HDAC inhibitors are known to cause cell cycle arrest at the G1 or G2/M phase. This can be assessed by flow cytometry analysis of DNA content.

Induction of Apoptosis: Programmed cell death is a common outcome of HDAC inhibitor treatment and can be measured by assays for caspase activation or Annexin V staining.

Changes in Gene Expression: Microarray or RNA-sequencing analysis can reveal widespread changes in gene expression, with a particular focus on genes known to be regulated by histone acetylation, such as p21.

Table 2: Expected Cellular Phenotypes Induced by this compound (as an HDAC Inhibitor)

| Cellular Phenotype | Method of Analysis | Expected Molecular Change |

| Cell Cycle Arrest | Flow Cytometry | Accumulation of cells in G1/S or G2/M phase |

| Apoptosis | Caspase-Glo Assay, Annexin V Staining | Increased caspase-3/7 activity, externalization of phosphatidylserine |

| Altered Gene Expression | qRT-PCR, Western Blot | Upregulation of p21, downregulation of cyclins |

| Increased Histone Acetylation | Western Blot with anti-acetyl-histone antibodies | Hyperacetylation of histone H3 and H4 |

This table is a representation of expected outcomes based on the known effects of HDAC inhibitors.

A crucial aspect of drug development is to distinguish between the effects caused by the intended "on-target" interactions and those resulting from unintended "off-target" binding.

On-Target Engagement: This can be confirmed by demonstrating a direct correlation between the compound's potency in inhibiting its target enzyme (e.g., a specific HDAC isoform) and its efficacy in inducing a cellular response. Additionally, genetic knockdown or knockout of the target should phenocopy or modulate the effects of the compound.

Off-Target Engagements: It is important to investigate potential off-target effects, as these can lead to unexpected toxicities or provide opportunities for drug repositioning. researchgate.net This can be achieved through broad-based screening against a panel of other enzymes and receptors. For N-hydroxybenzamide-based compounds, it is important to assess their interaction with other metalloenzymes due to the chelating nature of the hydroxamic acid group.

By employing this comprehensive array of techniques, a detailed understanding of the molecular targets and biological pathways of this compound can be achieved, providing a solid foundation for its further development as a potential therapeutic agent.

Comprehensive Understanding of Small-Molecule Action at the Molecular Level

This compound, a derivative of benzoic acid, belongs to the hydroxamic acid class of chemical compounds. ontosight.ai The key to its molecular action lies in its functional group, the hydroxamic acid moiety (-CONHOH). ontosight.ai This group is a well-established metal-chelating feature, particularly effective at binding zinc ions (Zn²⁺). Many enzymes, known as metalloproteases, rely on a zinc ion within their active site to carry out their catalytic functions. nih.gov The N-hydroxybenzamide structure acts by chelating this essential metal ion, thereby inhibiting the enzyme's activity. This mechanism forms the basis of its biological effects, particularly as an enzyme inhibitor. ontosight.ainih.gov The structure consists of a benzene (B151609) ring with two chlorine atoms at the 2 and 4 positions, which influences its chemical properties like lipophilicity and steric bulk, potentially affecting its ability to cross cell membranes and interact with target proteins. ontosight.ai

Identification of Specific Protein Targets and Their Biological Roles

A primary and well-documented class of targets for N-hydroxybenzamide-containing compounds are the histone deacetylases (HDACs). nih.gov HDACs are a family of zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govfrontiersin.org This deacetylation leads to chromatin condensation and repression of gene transcription, processes that are often dysregulated in diseases like cancer. nih.gov The inhibition of HDACs by compounds like this compound can restore normal acetylation levels, inducing growth arrest, differentiation, or apoptosis in cancer cells, making them promising therapeutic agents. nih.govnih.gov

There are 18 different HDAC isoforms in humans, grouped into four classes. frontiersin.org

Class I: HDAC1, 2, 3, and 8.

Class IIa: HDAC4, 5, 7, and 9.

Class IIb: HDAC6 and 10.

Class IV: HDAC11. frontiersin.org

Many early HDAC inhibitors were "pan-inhibitors," affecting multiple HDAC isoforms. nih.gov However, research has increasingly focused on developing isoform-selective inhibitors to achieve more targeted effects and reduce potential side effects. While specific isoform selectivity data for this compound is not detailed in the provided results, studies on structurally related N-hydroxycinnamamide-based inhibitors demonstrate the principle of selective inhibition across different HDAC isoforms. acs.org For instance, the compound designated 11r showed potent, dual-selective inhibition of HDAC1 and HDAC3 over other isoforms. acs.org

Table 1: Example of HDAC Isoform Selectivity for a Representative N-hydroxyamide-based Inhibitor (Compound 11r)

| HDAC Isoform | Class | Inhibition (IC₅₀) | Selectivity Profile |

|---|---|---|---|

| HDAC1 | I | Low Nanomolar | Potent Inhibition |

| HDAC3 | I | Low Nanomolar | Potent Inhibition |

| HDAC4 | IIa | Low Micromolar | Weaker Inhibition |

| HDAC8 | I | Low Micromolar | Weaker Inhibition |

| HDAC11 | IV | Low Micromolar | Weaker Inhibition |

Data derived from studies on a related compound, 11r, to illustrate isoform selectivity principles. acs.org

The specific roles of individual HDAC isoforms are critical, and their expression levels can serve as valuable biomarkers in certain diseases. A notable example is the role of HDAC1 in teratomas. nih.govnih.gov Contrary to the general observation that HDACs are overexpressed in cancers, studies using experimental teratoma models have revealed a distinct and unexpected function for HDAC1. nih.gov

Research has shown that the presence of HDAC1 is predominantly detected in the mature, differentiated areas of benign teratomas. nih.gov Conversely, undifferentiated and more aggressive teratocarcinomas exhibit high expression of HDAC2, with a loss of HDAC1. nih.gov This finding has led to the proposal that HDAC1 could be utilized as a novel biomarker specifically for benign teratomas, while HDAC2 may indicate malignancy. nih.gov This distinct role for HDAC1 in promoting differentiation rather than proliferation in this context highlights the complexity of HDAC biology and underscores the importance of isoform-specific analysis in cancer diagnostics. nih.govnih.gov